molecular formula C16H16O4 B049251 5C-aglycone CAS No. 34927-45-2

5C-aglycone

Katalognummer: B049251
CAS-Nummer: 34927-45-2
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: ALLYVKRLOHDVKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5C-Aglycone belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
This compound is a member of 1,4-naphthoquinones.

Wissenschaftliche Forschungsanwendungen

Oncology

5C-aglycone has been investigated for its potential anticancer properties. Recent studies have highlighted the efficacy of aglycone polyethers, which include derivatives like the novel compound End-16. This compound demonstrated significant inhibitory effects on bladder cancer cells, outperforming traditional treatments like cisplatin in preclinical models . The structure-activity relationship studies indicate that modifications to the aglycone structure can enhance anticancer efficacy while minimizing toxicity.

Case Study: Bladder Cancer Treatment

  • Compound : End-16 (a novel C11-glycosylated polyether)
  • Findings : Superior inhibitory activity against bladder cancer compared to cisplatin; fewer side effects observed in vivo.
  • Significance : Suggests potential for developing new cancer therapies based on aglycone modifications .

Nutritional Biochemistry

The measurement of this compound excretion has been utilized as a biomarker for assessing vitamin K status in various populations, particularly in neonates. Research indicates that increased excretion of this compound correlates with dietary vitamin K intake and can help monitor metabolic overload situations .

Case Study: Neonatal Vitamin K Metabolism

  • Population : Term and preterm infants
  • Findings : this compound was the most abundant metabolite detected; its levels varied significantly compared to adults.
  • Implication : Monitoring this compound levels may improve vitamin K prophylaxis strategies for newborns .

Metabolomics and Health Monitoring

This compound's role in metabolomics is crucial for understanding various health conditions. Its quantification through advanced techniques like high-performance liquid chromatography (HPLC) has facilitated research into vitamin K metabolism and its implications for health outcomes .

Research Application: Metabolic Studies

  • Technique : HPLC with redox-mode electrochemical detection
  • Objective : To determine urinary excretion rates of vitamin K metabolites, including this compound.
  • Outcome : Provided insights into dietary impacts on vitamin K metabolism across different populations .

Data Table: Key Findings on this compound Applications

Application AreaKey FindingsReference
OncologyEnd-16 shows superior efficacy against bladder cancer compared to cisplatin.
Nutritional BiochemistryIncreased urinary excretion of this compound correlates with dietary intake.
MetabolomicsHPLC techniques effectively quantify urinary metabolites for health monitoring.

Eigenschaften

CAS-Nummer

34927-45-2

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

2-methyl-4-(3-methyl-1,4-dioxonaphthalen-2-yl)butanoic acid

InChI

InChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI-Schlüssel

ALLYVKRLOHDVKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O

Kanonische SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O

Key on ui other cas no.

34927-45-2

Physikalische Beschreibung

Solid

Synonyme

2-Methyl-3-(3-carboxybutyl)-1,4-naphthoquinone;  1,​4-​Dihydro-​α,​3-​dimethyl-​1,​4-​dioxo-2-naphthalenebutanoic Acid; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5C-aglycone
Reactant of Route 2
Reactant of Route 2
5C-aglycone
Reactant of Route 3
5C-aglycone
Reactant of Route 4
5C-aglycone
Reactant of Route 5
5C-aglycone
Reactant of Route 6
5C-aglycone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.